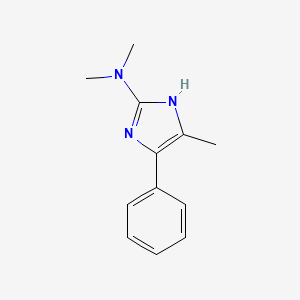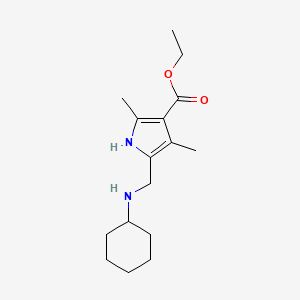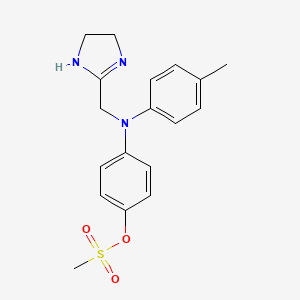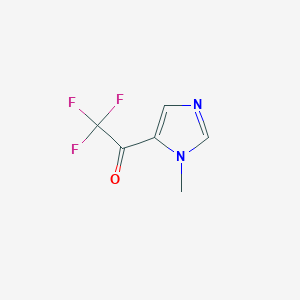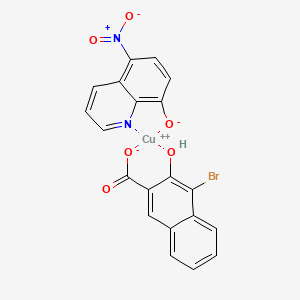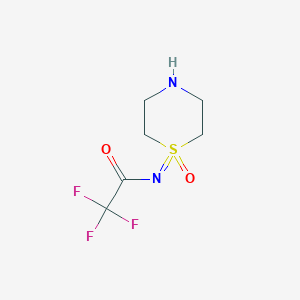
2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with thiomorpholine N-oxide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl group but lacking the thiomorpholine moiety.
2,2,2-Trifluoro-N-(trimethylsilyl)acetamide: Another derivative with a trimethylsilyl group instead of the oxidothiomorpholine group.
Uniqueness
2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide stands out due to its unique combination of the trifluoromethyl group and the oxidothiomorpholine moiety. This structural arrangement imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H9F3N2O2S |
|---|---|
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(1-oxo-1,4-thiazinan-1-ylidene)acetamide |
InChI |
InChI=1S/C6H9F3N2O2S/c7-6(8,9)5(12)11-14(13)3-1-10-2-4-14/h10H,1-4H2 |
Clé InChI |
MEELEGUVMHYXJM-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=NC(=O)C(F)(F)F)(=O)CCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



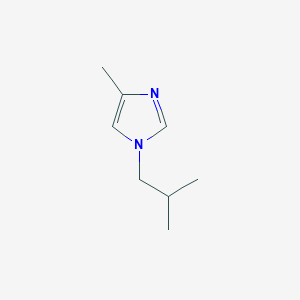
![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
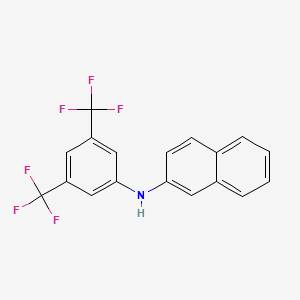
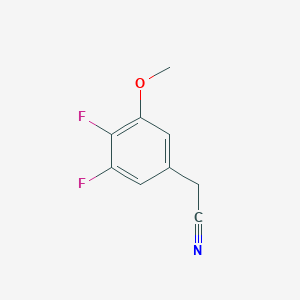
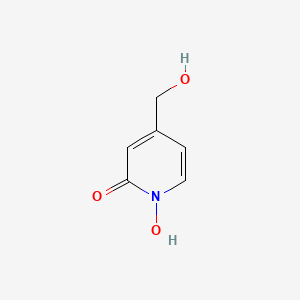
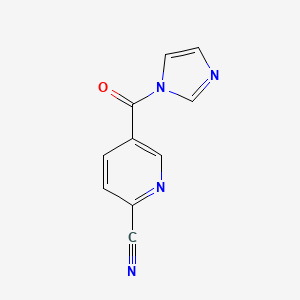
![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)
